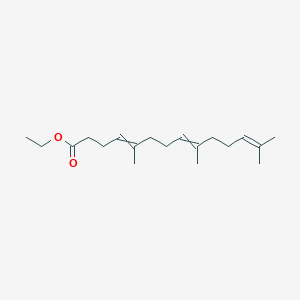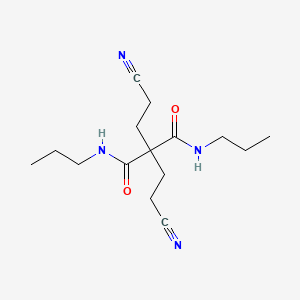
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide is an organic compound with the molecular formula C13H18N2O4 It is a derivative of malonic acid and is characterized by the presence of two cyanoethyl groups and two propyl groups attached to a propanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide typically involves the cyanoethylation of diethyl malonate. The process begins with the reaction of diethyl malonate with acrylonitrile in the presence of an alkaline catalyst such as potassium carbonate. The reaction is carried out in a solvent like ethyl acetate under controlled conditions to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to improve yield and selectivity. The reaction mixture of diethyl malonate and an alkaline catalyst is introduced into a continuous reactor, followed by the addition of acrylonitrile. The product is then separated and purified using techniques such as rectification and high vacuum distillation .
化学反应分析
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the propyl groups provide hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in various organic syntheses.
Dimethyl malonate: Another ester of malonic acid with similar reactivity.
Diethyl 2-(2-cyanoethyl)malonate: A closely related compound with similar structural features.
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide is unique due to the presence of both cyano and propyl groups, which provide a combination of reactivity and hydrophobicity not found in simpler malonate derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
属性
CAS 编号 |
59709-15-8 |
|---|---|
分子式 |
C15H24N4O2 |
分子量 |
292.38 g/mol |
IUPAC 名称 |
2,2-bis(2-cyanoethyl)-N,N'-dipropylpropanediamide |
InChI |
InChI=1S/C15H24N4O2/c1-3-11-18-13(20)15(7-5-9-16,8-6-10-17)14(21)19-12-4-2/h3-8,11-12H2,1-2H3,(H,18,20)(H,19,21) |
InChI 键 |
WUPUSJBCIYSPAH-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C(CCC#N)(CCC#N)C(=O)NCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



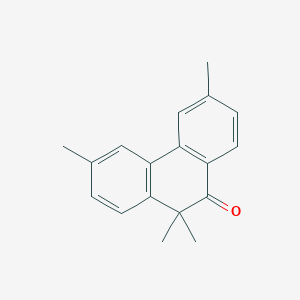
![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
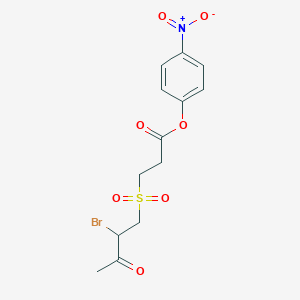


![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)
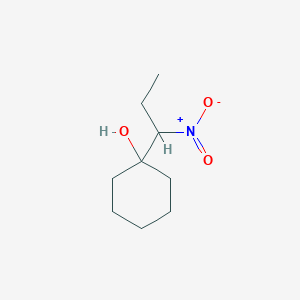
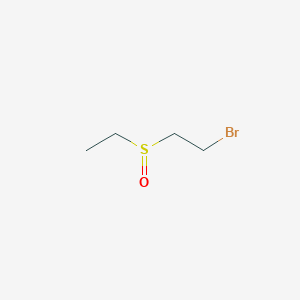
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613013.png)
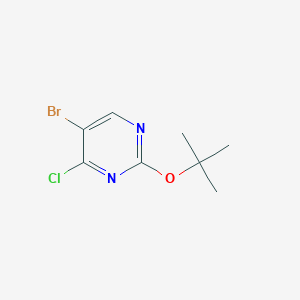
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
